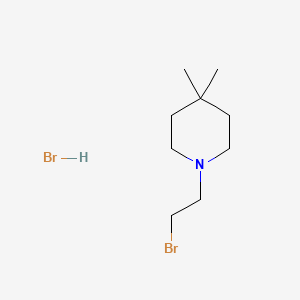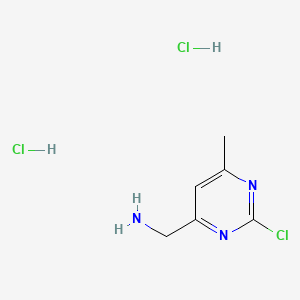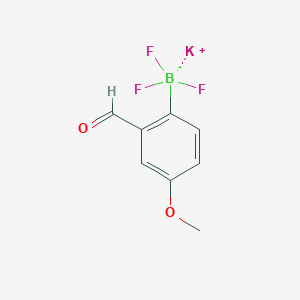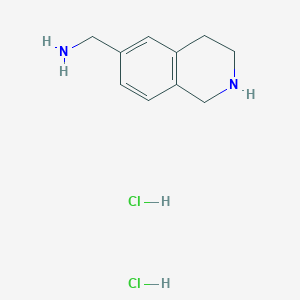![molecular formula C11H18O2 B13467792 Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is a unique and highly strained three-dimensional structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: It is used in the development of advanced materials, such as liquid crystals and molecular rods.
Mechanism of Action
The mechanism of action of tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate involves its interaction with molecular targets and pathways. The BCP core can mimic the spatial arrangement of certain functional groups, allowing it to interact with biological targets in a specific manner. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the BCP core and have similar structural properties.
Cubanes: These compounds have a similar three-dimensional structure but differ in their chemical reactivity and stability.
Higher bicycloalkanes: These compounds have larger ring systems and different physical and chemical properties.
Uniqueness
Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate is unique due to its specific functional groups and the presence of the tert-butyl ester moiety. This combination of features enhances its solubility, stability, and potential for bioisosteric replacement in drug design .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
tert-butyl 2-(1-bicyclo[1.1.1]pentanyl)acetate |
InChI |
InChI=1S/C11H18O2/c1-10(2,3)13-9(12)7-11-4-8(5-11)6-11/h8H,4-7H2,1-3H3 |
InChI Key |
UZKSRQYFYNMFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC12CC(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)


![N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide](/img/structure/B13467725.png)
![4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13467726.png)
![Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13467727.png)
![3-{3-[(3-azidopropyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13467734.png)


![Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13467763.png)
![N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B13467769.png)
![Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride](/img/structure/B13467773.png)
![4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene](/img/structure/B13467788.png)
